PD-307243 is a synthetic compound recognized for its ability to activate human ether-a-go-go-related gene potassium channels, commonly referred to as hERG channels. These channels play a critical role in cardiac repolarization, and their dysfunction is associated with various cardiac arrhythmias. PD-307243 is utilized in scientific research to explore the mechanisms underlying these arrhythmias and to develop potential therapeutic interventions. It is classified as an ion channel modulator, specifically targeting the hERG potassium channel, which is essential for maintaining normal cardiac rhythm.
The synthesis of PD-307243 involves multiple steps, primarily utilizing 3,4-dichlorophenyl and nicotinic acid derivatives as key starting materials. The process typically requires organic solvents such as dimethyl sulfoxide and various catalysts to facilitate the reactions.
PD-307243 has a distinct molecular structure that contributes to its function as a hERG channel activator.
PD-307243 can undergo various chemical reactions that are essential for its synthesis and functional characterization.
The outcomes of these reactions depend on specific reagents and conditions used during the synthesis process.
The mechanism by which PD-307243 activates hERG channels involves several key processes:
Experimental studies have shown that small structural modifications in PD-307243 can significantly affect its activity, highlighting its potential in pharmacological applications related to cardiac health.
PD-307243 exhibits several physical and chemical properties that are relevant for its application in scientific research:
PD-307243 is widely utilized in scientific research due to its significant role in studying cardiac physiology and pharmacology:
Human ether-à-go-go-related gene (hERG) potassium channels (Kv11.1), encoded by KCNH2, conduct the rapid delayed rectifier current (I~Kr~) essential for ventricular repolarization. These channels exhibit unique gating kinetics characterized by:
This distinctive "inward rectification" enables hERG channels to precisely control phase 3 repolarization of cardiac action potentials. Structurally, hERG channels form tetramers with each subunit containing six transmembrane segments (S1-S6). The selectivity filter (TVGFG signature sequence) undergoes potassium-dependent conformational changes that govern inactivation kinetics [4]. Cryo-EM studies reveal that extracellular potassium concentrations (3 mM vs. 300 mM) induce structural rearrangements in the selectivity filter that switch between conductive and non-conductive states [4].
Loss-of-function mutations in KCNH2 cause Long QT Syndrome type 2 (LQT2), accounting for ≈25-30% of congenital LQTS cases. Pathophysiological consequences include:
Approximately 90% of LQT2 mutations cause trafficking defects, while pore-region mutations (e.g., G628S) disrupt ion permeation despite proper membrane localization [9]. Drug-induced hERG blockade (e.g., by antibiotics, antipsychotics) represents the most common cause of acquired LQTS, necessitating stringent preclinical hERG screening [10].
Table 1: Pathophysiological Mechanisms in hERG Channel Dysfunction
Dysfunction Type | Molecular Mechanism | Functional Consequence |
---|---|---|
Congenital LQT2 | Missense mutations (e.g., A561V, G628S) | Reduced I~Kr~ amplitude or trafficking deficiency |
Acquired LQTS | Pharmacological blockade of pore | Action potential prolongation |
Inactivation defects | Selectivity filter mutations (e.g., S631A) | Short QT syndrome (gain-of-function) |
PD-307243 is a synthetic benzamide compound (chemical name: 2-[2-(3,4-Dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid) identified during structure-activity studies of PD-118057 derivatives [5] [8]. Key characteristics include:
Table 2: Physicochemical Properties of PD-307243
Property | Value | Implication |
---|---|---|
Molecular Formula | C₂₀H₁₅Cl₂N₃O₂ | Aromatic heterocyclic structure |
Rotatable bonds | 4 | Moderate conformational flexibility |
H-bond acceptors/donors | 5/2 | Moderate membrane permeability |
XLogP | 5.72 | High lipophilicity |
TPSA | 65.46 Ų | Moderate polarity |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9